C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride
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Overview
Description
C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2. It is known for its unique structure, which includes a piperidine ring substituted with a 2-chlorobenzyl group and a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride typically involves the alkylation of piperidine with 2-chlorobenzyl chloride, followed by the introduction of a methylamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions may result in the formation of new substituted derivatives .
Scientific Research Applications
C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride include other piperidine derivatives and benzyl-substituted amines. Examples include:
- C-[1-(2-Chloro-benzyl)-piperidin-2-yl]-methylamine hydrochloride
- C-[1-(2-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;/h1-4,11H,5-10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNNCPQTXPRXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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